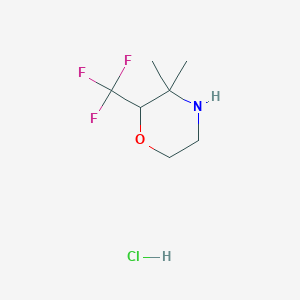

3,3-Dimethyl-2-(trifluoromethyl)morpholine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

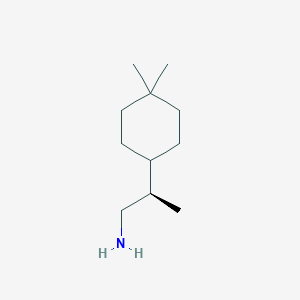

3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride is a chemical compound with the CAS Number: 2173999-03-4 . It has a molecular weight of 219.63 . The IUPAC name for this compound is 3,3-dimethyl-2-(trifluoromethyl)morpholine hydrochloride . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride is 1S/C7H12F3NO.ClH/c1-6(2)5(7(8,9)10)12-4-3-11-6;/h5,11H,3-4H2,1-2H3;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 219.63 . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonist

3,3-Dimethyl-2-(trifluoromethyl)morpholine;hydrochloride demonstrates efficacy as a high affinity, orally active h-NK(1) receptor antagonist. This compound has shown significant potential in pre-clinical tests for emesis and depression, highlighting its role in addressing neurological conditions (Harrison et al., 2001).

Structural and Computational Analysis

The structural properties of N-(ω-carboxyalkyl)morpholine hydrochlorides, closely related to this compound, have been analyzed through various techniques like 13 C CP MAS NMR and FTIR. The research offers insights into the molecular structure and behavior of such compounds (Dega-Szafran et al., 2001).

Complexation with Palladium(II) and Mercury(II)

Research involving the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexation with Palladium(II) and Mercury(II) illustrates the compound's potential in forming metal complexes. This research could have implications in areas such as catalysis and material science (Singh et al., 2000).

Diastereoselective Reactions

The compound has been used in diastereoselective reactions with trichloro(trifluoro)-3-nitrobut-2-enes, leading to the formation of novel nitroalkylated compounds. This application is significant in the field of organic synthesis and pharmaceutical research (Korotaev et al., 2011).

Synthesis of Adducts with Phosphorus Pentafluoride

Research involving the reaction of morpholinosulfur trifluoride (MOST) with other compounds to form adducts with phosphorus pentafluoride demonstrates another application of morpholine derivatives in the field of inorganic chemistry and synthesis (Guzyr et al., 2013).

Degradation in OLEDs

Studies on blue phosphorescent organic light emitting diodes (OLEDs) using compounds related to this compound help understand device instability and degradation, which is critical for improving OLED technology (Baranoff et al., 2012).

Safety and Hazards

This compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed skin thoroughly after handling .

Propriétés

IUPAC Name |

3,3-dimethyl-2-(trifluoromethyl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c1-6(2)5(7(8,9)10)12-4-3-11-6;/h5,11H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYKCECWQPNYFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCN1)C(F)(F)F)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

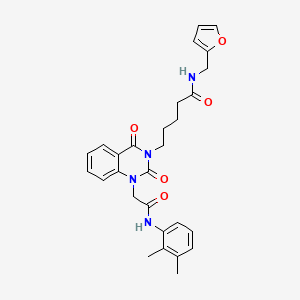

![3-(2-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2731372.png)

![6-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2731376.png)

![N-cyclopentyl-2-(2,4-dichlorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2731377.png)

![2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2731384.png)

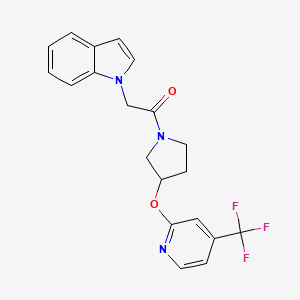

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2731385.png)

![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2731387.png)

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2731389.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B2731390.png)

![2-[2-(2-Methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2731391.png)

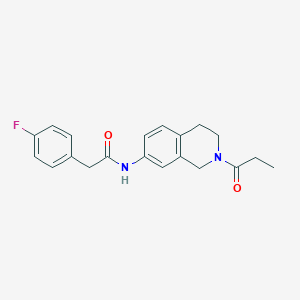

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2731392.png)